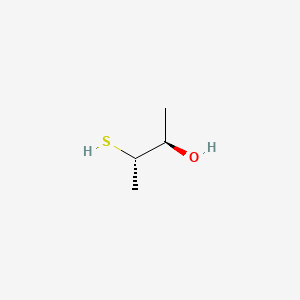

(2R,3S)-3-Mercaptobutan-2-ol

Description

(2R,3S)-3-Mercaptobutan-2-ol is a chiral secondary alcohol containing a thiol (-SH) functional group. Its molecular formula is C₄H₁₀OS, with a molecular weight of 106.19 g/mol . The compound exhibits a density of 0.993 g/cm³, a boiling point of 162.3°C, and a flash point of 61.7°C . Its vapor pressure at 25°C is 0.75 mmHg, indicating moderate volatility.

Properties

IUPAC Name |

(2R,3S)-3-sulfanylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQWABQELVFQJL-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301916 | |

| Record name | rel-(2R,3S)-3-Mercapto-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble in water; miscible in alcohol and fat | |

| Record name | 2-Mercapto-3-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010-1.017 | |

| Record name | 2-Mercapto-3-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

37887-04-0, 846047-53-8 | |

| Record name | rel-(2R,3S)-3-Mercapto-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37887-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-butanol,(2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846047538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3S)-3-Mercapto-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-3-mercaptobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-BUTANOL,(2R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS926BK5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Mercaptobutan-2-ol can be achieved through several methods. One common approach involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. For example, the compound can be synthesized by the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. Another method involves the addition of a thiol group to a chiral epoxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Mercaptobutan-2-ol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The hydroxyl group can be reduced to form corresponding alkanes.

Substitution: Both the hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and tosylates are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the hydroxyl group can produce alkanes.

Scientific Research Applications

Synthetic Routes

The synthesis of (2R,3S)-3-Mercaptobutan-2-ol can be achieved through several methods:

- Reduction of Ketones or Aldehydes : Utilizing chiral reducing agents to ensure the desired stereochemistry.

- Addition to Chiral Epoxides : A thiol group can be added to a chiral epoxide under controlled conditions.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The hydroxyl group can be reduced to form corresponding alkanes.

- Substitution : Both functional groups can participate in nucleophilic substitution reactions.

Major Products

The products formed depend on the specific reaction conditions and reagents used. For instance:

- Oxidation can yield disulfides.

- Reduction of the hydroxyl group can produce alkanes.

Chemistry

This compound is primarily used as a chiral building block in the synthesis of complex molecules. Its thiol and hydroxyl groups allow for versatile reactions that facilitate the creation of various organic compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme-catalyzed reactions. The thiol group can interact with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction is crucial for understanding biochemical pathways and developing enzyme inhibitors.

Medicine

Research is ongoing to explore its therapeutic applications, particularly as a precursor for drug synthesis. Its unique structure may contribute to the development of new pharmaceuticals targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various chemical processes. Its ability to participate in diverse chemical reactions makes it valuable in manufacturing settings.

Case Study 1: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, studies involving polymyxin analogues have shown that modifications to the mercapto group can enhance antibacterial efficacy against resistant strains of bacteria .

Case Study 2: Enzyme Interactions

A study focused on the interactions between this compound and various enzymes demonstrated that its thiol group could form covalent bonds with active sites on enzymes, leading to inhibition or altered activity . This finding has implications for drug design targeting specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism by which (2R,3S)-3-Mercaptobutan-2-ol exerts its effects involves interactions with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Mercaptobutan-2-one

Structural Differences : Unlike (2R,3S)-3-Mercaptobutan-2-ol, 3-Mercaptobutan-2-one is a thiol-containing ketone (C₄H₈OS) with a carbonyl group instead of a hydroxyl group .

Physical Properties :

- Boiling Point: Not explicitly stated, but ketones generally exhibit lower boiling points than alcohols of similar molecular weight.

- Hazards : Classified as a flammable liquid (GHS02) with skin irritation (GHS07), severe eye irritation, and respiratory sensitization risks .

Applications: Likely used as a flavor intermediate (e.g., meaty or roasted notes) due to sulfur-containing ketones’ strong aroma profiles.

2-Methyl-3-buten-2-ol

Structural Differences : An unsaturated tertiary alcohol (C₅H₁₀O) with a double bond at the 3-position .

Physical Properties :

- Boiling Point : 98–99°C (lower than this compound due to reduced hydrogen bonding).

- Density : 0.824 g/cm³ (lower than the thiol-alcohol) .

Applications : Primarily serves as a solvent or intermediate in organic synthesis.

3-Methyl-2-buten-1-ol

Structural Differences : A primary allylic alcohol (C₅H₁₀O) with a terminal hydroxyl group .

Physical Properties :

- Boiling Point : 140°C (higher than 2-Methyl-3-buten-2-ol due to stronger intermolecular forces).

- Density : 0.84 g/cm³ .

Applications : Used in fragrances and pharmaceuticals for its reactivity in esterification or oxidation reactions.

Data Table: Comparative Analysis

Research Findings and Implications

Functional Group Impact :

- The thiol group in this compound enhances nucleophilicity compared to alcohols or ketones, making it valuable in thiol-ene click chemistry .

- Steric Effects : The stereochemistry (2R,3S) may influence enantioselective interactions in catalysis or chiral recognition.

Safety Considerations :

- 3-Mercaptobutan-2-one’s flammability (GHS02) and irritancy risks contrast with this compound’s higher flash point (61.7°C), which places it outside GHS flammable liquid categorization .

Applications: this compound’s dual functional groups make it a candidate for flavor enhancement (e.g., tropical or savory notes) or drug derivatization. Unsaturated alcohols (e.g., 2-Methyl-3-buten-2-ol) are preferred for polymerization or solvency due to their lower reactivity .

Biological Activity

(2R,3S)-3-Mercaptobutan-2-ol, also known as 3-mercapto-2-butanol, is a chiral compound with the molecular formula C4H10OS. It features both a hydroxyl (-OH) and a thiol (-SH) group, which contribute to its unique chemical properties and biological activities. Due to its structural characteristics, this compound has garnered interest in various fields including chemistry, biology, and medicine.

The presence of the hydroxyl and thiol groups allows this compound to participate in several chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The hydroxyl group can be reduced to produce alkanes.

- Substitution : Both functional groups can engage in nucleophilic substitution reactions.

These reactions are facilitated by various reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The compound's mechanism of action primarily involves the formation of covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. Additionally, the hydroxyl group can engage in hydrogen bonding, influencing the compound's behavior in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a precursor for developing new antimicrobial agents. The compound's ability to interact with bacterial membranes may disrupt their integrity, leading to cell death .

Enzyme Interaction

The compound has been studied for its role in enzyme-catalyzed reactions. Its thiol group can form mixed disulfides with cysteine residues in enzymes, which may modulate enzymatic activity. This property is particularly relevant in the context of redox biology where thiols play a critical role in cellular signaling and regulation .

Case Studies

- Case Study on Antimicrobial Activity : A recent investigation into polymyxin-based compounds revealed that derivatives of this compound exhibited enhanced antimicrobial properties compared to their parent compounds. This study demonstrated a significant reduction in toxicity towards proximal tubule epithelial cells while maintaining effective antibacterial action .

- Enzymatic Modulation : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was found that the compound could act as an inhibitor or activator depending on the concentration and environmental conditions, showcasing its versatility in biochemical applications .

Synthesis of Chiral Compounds

This compound is utilized as a chiral building block in organic synthesis. Its unique structure allows chemists to create complex molecules with specific stereochemical configurations, which is crucial in pharmaceutical development .

Potential Therapeutic Uses

There is ongoing research into the therapeutic applications of this compound. Its antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant bacterial strains. Furthermore, its ability to modulate enzyme activity opens avenues for drug design targeting specific metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.